molecular formula C15H18N2OS B421002 18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one CAS No. 56929-67-0

18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one

Katalognummer: B421002
CAS-Nummer: 56929-67-0
Molekulargewicht: 274.4g/mol
InChI-Schlüssel: NNKREBHGPQQYOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and azepine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one typically involves multi-step organic reactions. One common approach is to start with a benzothiophene derivative, which undergoes a series of reactions including cyclization, reduction, and condensation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine: Shares a similar core structure but lacks the benzothiophene moiety.

    1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene: Another complex polycyclic compound with different functional groups.

Uniqueness

2,3,4,7,8,9,10,11-Octahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-13(1H)-one is unique due to its combination of benzothiophene, pyrimidine, and azepine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

56929-67-0

Molekularformel

C15H18N2OS

Molekulargewicht

274.4g/mol

IUPAC-Name

18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one

InChI

InChI=1S/C15H18N2OS/c18-15-13-10-6-3-4-7-11(10)19-14(13)16-12-8-2-1-5-9-17(12)15/h1-9H2

InChI-Schlüssel

NNKREBHGPQQYOG-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1

Kanonische SMILES

C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.